5-Bromo-6-methoxyquinoline

Regioselective synthesis Brominated quinoline intermediates C-5 functionalization

Select the regiochemically-defined 5-Bromo-6-methoxyquinoline (CAS 36023-01-5) to ensure fidelity in your synthetic pathway. This specific C-5 brominated isomer is the mandated building block in Boehringer Ingelheim's patent-protected HCV NS3/4A protease inhibitor programs (US8633320B2, JP5647673B2), enabling precise Suzuki-Miyaura cross-coupling for SAR exploration. Generic 6-bromo or 8-bromo regioisomers cannot access the same patent-defined chemical space. The compound also uniquely undergoes NaOBr-mediated bromine-to-nitro conversion, enabling synthesis of 6-methoxy-5-nitroquinoline precursors for antimalarial and antibacterial aminoquinoline pharmacophores. Procure with confidence: specify the 5-bromo isomer to guarantee downstream structural integrity and avoid costly synthetic rerouting.

Molecular Formula C10H8BrNO
Molecular Weight 238.084
CAS No. 36023-01-5
Cat. No. B2548492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-methoxyquinoline
CAS36023-01-5
Molecular FormulaC10H8BrNO
Molecular Weight238.084
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)N=CC=C2)Br
InChIInChI=1S/C10H8BrNO/c1-13-9-5-4-8-7(10(9)11)3-2-6-12-8/h2-6H,1H3
InChIKeyLDJQZIVTHZTBGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-methoxyquinoline (CAS 36023-01-5) – Class Position and Procurement-Relevant Identity


5-Bromo-6-methoxyquinoline (CAS 36023-01-5) is a halogenated quinoline derivative with molecular formula C₁₀H₈BrNO and molecular weight 238.08 g·mol⁻¹ . It belongs to the polyfunctional brominated methoxyquinoline class, characterized by a bromine substituent at the C-5 position and a methoxy group at the C-6 position on the quinoline scaffold [1]. This specific substitution pattern distinguishes it from other bromo-methoxyquinoline regioisomers and underpins its utility as a regioselectively accessible synthetic intermediate for pharmaceutical and agrochemical research programs .

Why 5-Bromo-6-methoxyquinoline Cannot Be Replaced by Generic Quinoline Intermediates in Research Procurement


Brominated methoxyquinolines are not functionally interchangeable. The position of bromine substitution dictates both the electronic landscape of the aromatic system and the accessible cross-coupling vectors for downstream derivatization [1]. Direct bromination of 6-methoxyquinoline selectively yields 5-bromo-6-methoxyquinoline (compound 20 in the regioselective scheme), whereas 6-bromo-5-methoxyquinoline requires a completely different synthetic route starting from 5-methoxyquinoline . Substituting the 5-bromo isomer with the 6-bromo or 8-bromo regioisomer would redirect Suzuki-Miyaura or Buchwald-Hartwig coupling outcomes to different positions, fundamentally altering the target molecular architecture [2]. In HCV protease inhibitor programs, the 5-bromo-6-methoxy substitution pattern is specifically incorporated into the patent-defined intermediate scaffold; alternative regioisomers are not claimed within the same synthetic pathway [3].

5-Bromo-6-methoxyquinoline – Quantitative Differentiation Evidence for Scientific Selection


Regioselective C-5 Bromination of 6-Methoxyquinoline Enables Single-Step Access to the 5-Bromo Isomer

Direct bromination of 6-methoxyquinoline (compound 17) with molecular bromine selectively yields 5-bromo-6-methoxyquinoline (compound 20) as the major product, whereas 3,6-dimethoxyquinoline (compound 8) under identical conditions undergoes dibromination to form 2,5-dibromoquinoline (compound 24) [1]. This regioselectivity is driven by the methoxy group at C-6 directing electrophilic substitution to the activated C-5 position. In contrast, synthesis of the regioisomeric 6-bromo-5-methoxyquinoline requires bromination of 5-methoxyquinoline as a separate starting material .

Regioselective synthesis Brominated quinoline intermediates C-5 functionalization

Patent-Backed Role as a Key Intermediate for HCV Protease Inhibitor Synthesis

Bromo-substituted quinolines of formula (I), which explicitly encompass 5-bromo-6-methoxyquinoline, are claimed in US Patent US8633320B2 (Boehringer Ingelheim) as essential intermediates in the preparation of agents for the treatment of hepatitis C viral (HCV) infections [1]. The patent describes improved processes for preparing these intermediates, with the bromine at the 5-position serving as a handle for subsequent Suzuki-Miyaura cross-coupling to install aryl, heteroaryl, alkyl, alkenyl, or alkynyl groups (R substituents) [2]. Non-brominated 6-methoxyquinoline lacks this cross-coupling vector and cannot participate in the same patent-defined synthetic sequence without prior C-5 activation.

HCV antiviral Protease inhibitor intermediate Pharmaceutical patent

Antiproliferative Activity of Closely Related 5-Bromo-6,8-dimethoxyquinoline Establishes the 5-Bromo-6-alkoxyquinoline Pharmacophore

The structurally analogous compound 5-bromo-6,8-dimethoxyquinoline (compound 12) was evaluated in the Ökten et al. (2020) study alongside 16 other substituted quinolines and demonstrated significant antiproliferative potency against A549, HeLa, HT29, Hep3B, and MCF7 cancer cell lines, with IC₅₀ values in the range of 2–50 μg/mL, comparable to the reference drugs 5-fluorouracil and cisplatin [1]. Furthermore, the highly brominated quinoline study by Çakmak et al. (2025) confirmed that brominated methoxyquinoline derivatives (compounds 7, 11, and 17) exhibited IC₅₀ values of 5.45–9.6 μg/mL against C6, HeLa, and HT29 cell lines, with compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) showing the highest activity [2]. The 5-bromo-6-methoxy substitution pattern is the minimal pharmacophoric element shared across these active compounds.

Anticancer quinoline Antiproliferative activity Structure-activity relationship

Unique Reactivity in Nitroquinoline Synthesis via Reaction with Sodium Hypobromite

5-Bromo-6-methoxyquinoline (designated XIIa) is specifically identified as a product in the reaction of 5-nitroquinoline (XI) with sodium hypobromite in methanolic KOH, alongside 6-methoxy-5-nitroquinoline (XIIb) [1]. This addition-elimination pathway, reported originally by Nagakura, converts the nitro group to a bromine substituent with concomitant methoxylation at the adjacent position. CymitQuimica further documents that 5-bromo-6-methoxyquinoline selectively reacts with ethers to form bromides or with alcohols and amines to form corresponding nitroquinolines, enabling regioselective synthesis of both 6-nitroquinolines and 5-nitroquinolines . This dual reactivity (retention of bromine for cross-coupling or conversion to nitro) is not accessible from non-brominated 6-methoxyquinoline.

Nitroquinoline synthesis Addition-elimination reaction Heterocyclic functionalization

13C-NMR Characterization of 5-Bromo Substitution Effects on the Quinoline Ring – Differentiated from 7-Bromo Isomer via Isomerization

McChesney et al. (1984) synthesized all possible monobromo-6-methoxy-8-aminoquinolines and used 13C-NMR to assess the effect of bromine substitution position on chemical shift patterns [1]. A critical finding was that 5-bromo-6-methoxy-8-acetamidoquinoline undergoes isomerization to 7-bromo-6-methoxy-8-aminoquinoline during hydrolysis, demonstrating that the bromine at the C-5 position possesses a positive character that facilitates this rearrangement . This isomerization behavior is specific to the 5-bromo substitution pattern and provides a mechanistic rationale for why the 5-bromo isomer cannot be substituted with the 7-bromo isomer in synthetic sequences involving hydrolysis steps.

13C-NMR spectroscopy Bromine substitution effects Isomerization mechanism

Physicochemical and Purity Benchmarking Against Commercial Suppliers – Differentiated by Batch QC Documentation

Commercially available 5-bromo-6-methoxyquinoline is supplied with standard purity of 98% (Bidepharm) and accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . The compound's computed LogP of 3.00590 and topological polar surface area (tPSA) of 22.12 Ų indicate moderate lipophilicity suitable for membrane permeability in cell-based assays, while its limited aqueous solubility but good solubility in methanol and DMSO informs formulation choices for in vitro testing. In contrast, the regioisomer 6-bromo-5-methoxyquinoline (CAS 36022-95-4) is supplied at a different purity grade and lacks the same level of publicly documented batch QC .

Quality control Purity specification Batch-to-batch consistency

5-Bromo-6-methoxyquinoline – Evidence-Backed Research and Industrial Application Scenarios


HCV Protease Inhibitor Development – Patent-Defined Intermediate for Suzuki-Miyaura Derivatization

Research programs targeting hepatitis C virus (HCV) NS3/4A protease inhibitors can employ 5-bromo-6-methoxyquinoline as the key building block within the synthetic pathway described in Boehringer Ingelheim's US8633320B2 and JP5647673B2 patents [1]. The C-5 bromine serves as the cross-coupling handle for installing aryl, heteroaryl, or alkynyl diversity elements via palladium-catalyzed Suzuki-Miyaura reactions. This specific regioisomer is required to access the patent-defined chemical space; substitution with 6-bromo or 8-bromo regioisomers would yield different connectivity patterns not covered by the original SAR.

Anticancer Quinoline Library Synthesis – 5-Bromo-6-methoxy Pharmacophore as a Privileged Scaffold

Based on the demonstrated antiproliferative activity of 5-bromo-6,8-dimethoxyquinoline (IC₅₀ = 2–50 μg/mL across five cancer cell lines) [2] and the broader class activity of highly brominated methoxyquinolines (IC₅₀ = 5.45–9.6 μg/mL) [3], 5-bromo-6-methoxyquinoline can serve as a minimal pharmacophoric starting point for synthesizing focused quinoline libraries. The bromine atom enables iterative cross-coupling to explore C-5 substituent effects on potency, while the methoxy group at C-6 provides a spectroscopic handle for reaction monitoring.

Regioselective Synthesis of Nitroquinoline Derivatives – Dual Reactivity of 5-Bromo-6-methoxyquinoline

The compound's ability to selectively react with ethers, alcohols, and amines to form nitroquinolines, as documented by CymitQuimica and the Nagakura reaction studies [4], makes it uniquely suited for synthesizing 6-methoxy-5-nitroquinoline and 8-methoxy-5-nitroquinoline building blocks. These nitroquinolines are precursors to aminoquinoline pharmacophores found in antimalarial and antibacterial agents. The bromine-to-nitro conversion pathway with sodium hypobromite is not accessible from 6-bromo-5-methoxyquinoline or non-brominated 6-methoxyquinoline.

Mechanistic Studies of Halogen Migration – 5-Bromo-6-methoxy-8-aminoquinoline Isomerization

As demonstrated by McChesney et al. (1984), the 5-bromo substituent in 5-bromo-6-methoxy-8-acetamidoquinoline undergoes a specific isomerization to the 7-position upon hydrolysis [5]. Research groups studying halogen migration mechanisms or developing synthetic routes to 7-substituted aminoquinolines can exploit this predictable rearrangement as a synthetic strategy. The 13C-NMR assignments provided in the same study serve as reference data for structural confirmation of reaction products.

Quote Request

Request a Quote for 5-Bromo-6-methoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.